6-(m-Tolyloxy)nicotinaldehyde
Description
6-(m-Tolyloxy)nicotinaldehyde is a nicotinaldehyde derivative featuring a meta-substituted tolyloxy group (3-methylphenoxy) at the 6-position of the pyridine ring. Its structure combines the aldehyde functional group with a bulky aromatic substituent, making it a candidate for applications in medicinal chemistry, radiochemistry, and enzyme inhibition studies. For instance, substituents on the pyridine ring (e.g., halogen, alkoxy, or aryloxy groups) significantly influence electronic effects, solubility, and binding interactions with biological targets .
Synthetic routes for analogous compounds, such as 6-(p-Tolyloxy)nicotinaldehyde, involve nucleophilic aromatic substitution or coupling reactions .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-(3-methylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-3-2-4-12(7-10)16-13-6-5-11(9-15)8-14-13/h2-9H,1H3 |
InChI Key |
SQZOADAZTOJIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(m-Tolyloxy)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-chloronicotinaldehyde with m-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 6-(m-Tolyloxy)nicotinaldehyde may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(m-Tolyloxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 6-(m-Tolyloxy)nicotinic acid.
Reduction: 6-(m-Tolyloxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(m-Tolyloxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(m-Tolyloxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of 6-(m-Tolyloxy)nicotinaldehyde and related derivatives, based on evidence from diverse studies:
Key Insights:
Enzyme Inhibition :
- Nicotinaldehyde exhibits potent nicotinamidase inhibition (Ki = 0.18 µM), while bromo-substitution at the 5-position reduces potency (Ki = 0.72 µM) . The bulky m-Tolyloxy group may further modulate inhibition by sterically hindering enzyme binding.
- In whole-cell assays, nicotinaldehyde outperforms 5-bromo derivatives, as visualized by colorimetric prescreening .
NAD Biosynthesis :
- Nicotinaldehyde acts as an NAD precursor via the NAPRT-dependent Preiss–Handler pathway, bypassing NAMPT inhibition in leukemia cells . Substituted derivatives like m-Tolyloxy may alter metabolic flux or require specific oxidative enzymes (e.g., ALDH or ADH) for conversion to active intermediates .
Radiochemical Applications :
- Fluorinated analogs (e.g., 6-[¹⁸F]fluoronicotinaldehyde) are synthesized efficiently (50% radiochemical yield) for PET imaging . The m-Tolyloxy group’s bulkiness could impact conjugation efficiency in prosthetic group synthesis.
Structural and Electronic Effects :
- Substituents like 5-fluoro or trimethylsilyl ethynyl groups influence Lewis basicity and autocatalytic performance in the Soai reaction . Meta-substitution may similarly alter electronic properties, affecting reactivity in synthetic or biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
